molecular formula C9H10BrNO B3431988 2-Bromo-N-phenylpropanamide CAS No. 94347-34-9

2-Bromo-N-phenylpropanamide

Cat. No.: B3431988
CAS No.: 94347-34-9
M. Wt: 228.09 g/mol
InChI Key: OPPUMGDCQYPOSM-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylpropanamide (CAS: 42308-20-3) is a brominated propanamide derivative characterized by a bromine atom at the α-carbon of the propanamide backbone and an N-phenyl substituent. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol. The bromine atom at the α-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., trifluoromethylthiolation ), cross-coupling reactions, and as a precursor for pharmaceuticals and agrochemicals .

Key properties include:

  • Reactivity: The α-bromo group acts as a leaving group, enabling reactions with nucleophiles like AgSCF₃ to form thioether derivatives .
  • Stereochemical Influence: The (S)-enantiomer of this compound has been used in asymmetric synthesis, though with moderate enantiomeric excess (11% ee in one study) .
  • Applications: Used in synthesizing translocator protein ligands and quinoline derivatives .

Properties

IUPAC Name

2-bromo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPUMGDCQYPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023340
Record name 2-Bromo-N-phenylpropanamide
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42308-20-3, 94347-34-9
Record name 2-Bromo-N-phenylpropanamide
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Record name Propionanilide, 2-bromo-
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Record name 42308-20-3
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Record name 2-Bromo-N-phenylpropanamide
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Record name 2-Bromo-N-phenylpropionamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-phenylpropanamide can be synthesized through the bromination of N-phenylpropanamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the propanamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications Reference ID
2-Bromo-N-(4-fluorophenyl)propanamide 4-Fluoro C₁₀H₁₁BrFNO Enhanced lipophilicity; potential CNS activity due to fluorine’s electronegativity
2-Bromo-N-(4-chlorophenyl)propanamide 4-Chloro C₉H₉BrClNO Increased electrophilicity; used in pharmaceutical intermediates
2-Bromo-N-(2-methylphenyl)propanamide 2-Methyl (ortho) C₁₀H₁₂BrNO Steric hindrance slows reactions; used in fine chemical synthesis
2-Bromo-N-(4-nitrophenyl)propanamide 4-Nitro C₉H₉BrN₂O₃ Strong electron-withdrawing group; crystallizes in monoclinic system (Z=8, a=24.12 Å)

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric bulk (e.g., 2-methyl substituent) reduces reaction rates but improves selectivity in some cases .

Modifications to the Propanamide Chain

Compound Name Propanamide Chain Modification Molecular Formula Key Properties/Applications Reference ID
2-Bromo-2-methyl-N-phenylpropanamide Methyl at β-carbon C₁₀H₁₂BrNO Increased steric bulk; used in crystallography studies (β=91.8°, V=2182.72 ų)
3-Bromo-2-hydroxy-N-phenylpropanamide Hydroxy at β-carbon C₉H₁₀BrNO₂ Hydrogen bonding capability; potential biological activity
2-Bromo-N-(4-methoxyphenyl)propanamide Methoxy at para position C₁₀H₁₂BrNO₂ Electron-donating group stabilizes amide; research chemical (MW=272.14)

Key Findings :

  • Branching (e.g., 2-methyl) alters crystal packing and solubility .
  • Hydroxy groups introduce hydrogen bonding, affecting solubility and biological interactions .

Functional Group Additions

Compound Name Additional Functional Group Molecular Formula Key Properties/Applications Reference ID
N-Phenyl-2-((trifluoromethyl)thio)propanamide Trifluoromethylthio at α-carbon C₁₀H₁₀F₃NOS High electronegativity; synthesized via AgSCF₃ substitution (87% yield, 11% ee)
2-(2-Bromo-4-chlorophenoxy)-N-phenethylpropanamide Phenoxy and phenethyl groups C₁₇H₁₇BrClNO₂ Bulky substituents; potential agrochemical applications

Key Findings :

  • Trifluoromethylthio derivatives exhibit unique electronic properties for medicinal chemistry .
  • Bulky phenoxy groups may improve binding specificity in pesticides .

Biological Activity

2-Bromo-N-phenylpropanamide is a compound with significant relevance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of opioid analgesics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀BrNO
  • Molecular Weight : Approximately 215.09 g/mol
  • Key Features : The presence of a bromine atom at the second position of the propanamide chain enhances its reactivity compared to other halogenated derivatives, such as chloro or iodo analogs.

This compound acts primarily as an intermediate in the synthesis of various pharmaceutical compounds, notably Diampromide Hydrochloride, a derivative of Fentanyl. Its mechanism involves:

  • Formation of Amides : Reacts with primary, secondary, or tertiary aliphatic amines to yield corresponding secondary or tertiary amines.
  • Interaction with Enzymes : The compound's reactivity allows it to interact with enzymes, potentially modulating their activity and influencing gene expression pathways.

Biological Activity

The biological activity of this compound is characterized by its role in:

Synthesis and Biological Evaluation

  • Synthesis Pathways :
    • The synthesis typically involves bromination of N-phenylpropanamide. This process is crucial for producing derivatives that can be further evaluated for biological activity.
  • Biological Evaluation :
    • Research indicates that this compound and its derivatives have been studied for their interactions with various biological targets. For instance, compounds derived from this structure have shown promise in modulating methylation patterns in cancer cells .

Antiproliferative Effects

A study focusing on related compounds demonstrated significant antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231). While direct data on this compound is sparse, the structural similarities suggest potential effects worth exploring further .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC₅₀ (nM)Notes
This compoundOpioid receptor interactionN/AIntermediate for opioid synthesis
Diampromide HydrochlorideAnalgesic activity<100Potent MOR agonist
Related CompoundsAntiproliferative10–33Significant effects in cancer cell lines

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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